molecular formula C19H11BrCl3N3O5S B12462486 5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide

5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide

Cat. No.: B12462486
M. Wt: 579.6 g/mol
InChI Key: SRFGFBLZDUNENE-UHFFFAOYSA-N
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Description

5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, nitro, and sulfonyl functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized benzamides .

Scientific Research Applications

5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-3-nitropyridine
  • 4-chloro-3-nitrophenylsulfonyl chloride
  • 3,4-dichloroaniline

Uniqueness

What sets 5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H11BrCl3N3O5S

Molecular Weight

579.6 g/mol

IUPAC Name

5-bromo-2-[(4-chloro-3-nitrophenyl)sulfonylamino]-N-(3,4-dichlorophenyl)benzamide

InChI

InChI=1S/C19H11BrCl3N3O5S/c20-10-1-6-17(13(7-10)19(27)24-11-2-4-14(21)16(23)8-11)25-32(30,31)12-3-5-15(22)18(9-12)26(28)29/h1-9,25H,(H,24,27)

InChI Key

SRFGFBLZDUNENE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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